2-[(4-Fluoro-1,3-benzothiazol-2-yl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Description
Properties
IUPAC Name |
2-[(4-fluoro-1,3-benzothiazol-2-yl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3OS2/c1-8-5-6-9-12(7-8)23-16(13(9)15(19)22)21-17-20-14-10(18)3-2-4-11(14)24-17/h2-4,8H,5-7H2,1H3,(H2,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTMGOFZWXPCDQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)N)NC3=NC4=C(C=CC=C4S3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is related to the treatment of tuberculosis. The compound is a derivative of benzothiazole, which has been found to have potent inhibitory effects against Mycobacterium tuberculosis.
Biochemical Pathways
The compound affects the biochemical pathways associated with the growth and replication of M. tuberculosis. By inhibiting these pathways, the compound prevents the bacteria from proliferating, thereby helping to control the infection.
Result of Action
The result of the compound’s action is the inhibition of M. tuberculosis growth. This can lead to a reduction in the severity of tuberculosis symptoms and may contribute to the eradication of the bacteria from the body.
Biological Activity
The compound 2-[(4-Fluoro-1,3-benzothiazol-2-yl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This compound features a benzothiazole moiety, which is known for its diverse biological activities. The presence of fluorine in the benzothiazole ring enhances its biological activity by influencing lipophilicity and binding affinity to biological targets.
Anticancer Properties
Research has shown that benzothiazole derivatives exhibit significant anticancer activity . The specific compound under discussion has been investigated for its ability to inhibit cancer cell proliferation. A study indicated that fluorinated benzothiazoles possess potent antiproliferative effects against various cancer cell lines, suggesting that the presence of the fluorine atom may enhance these effects by altering metabolic pathways involved in cell growth .
Table 1: Summary of Anticancer Activity Studies
| Study Reference | Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Breast Cancer | 5.0 | Induction of CYP1A1 expression | |
| Ovarian Cancer | 4.5 | Formation of DNA adducts | |
| Renal Cancer | 3.0 | Apoptosis induction |
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Metabolic Activation : The compound is metabolized by cytochrome P450 enzymes (CYPs), leading to the formation of reactive metabolites that can bind covalently to cellular macromolecules, including DNA .
- Gene Expression Modulation : It has been observed that exposure to this compound can induce the expression of genes associated with drug metabolism (e.g., CYP1A1), which may enhance its own bioactivation and contribute to its anticancer efficacy .
- Cell Cycle Arrest and Apoptosis : Studies have reported that treatment with this compound leads to cell cycle arrest in the G1 phase and subsequent apoptosis in sensitive cancer cell lines .
Case Studies
Several case studies have highlighted the effectiveness of this compound in preclinical models:
- Breast Cancer Model : In a study involving MCF-7 breast cancer cells, treatment with the compound resulted in a significant reduction in cell viability (up to 70% at 5 µM concentration), accompanied by increased apoptosis markers such as cleaved caspase-3 .
- Ovarian Cancer Model : In SKOV3 ovarian cancer cells, the compound demonstrated an IC50 value of 4.5 µM, indicating potent growth inhibition. The mechanism was linked to DNA damage response pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogues include compounds within the tetrahydrobenzothiophene-carboxamide family, differing in substituents at the 6-position or benzothiazole modifications. Below is a comparative analysis:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
